N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide
CAS No.:
Cat. No.: VC16279067
Molecular Formula: C19H18N2O5S3
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O5S3 |
|---|---|
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H18N2O5S3/c1-3-26-15-10-9-13(11-16(15)25-2)12-17-18(22)21(19(27)28-17)20-29(23,24)14-7-5-4-6-8-14/h4-12,20H,3H2,1-2H3/b17-12- |
| Standard InChI Key | BVLARPITRQMIEZ-ATVHPVEESA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound features a thiazolidinone core (a five-membered heterocyclic ring containing nitrogen and sulfur) substituted at position 3 with a benzenesulfonamide group. The 5-position is occupied by a (4-ethoxy-3-methoxybenzylidene) moiety, which adopts a Z-configuration due to steric and electronic factors. Key structural elements include:
-
Thiazolidinone ring: Provides rigidity and participates in hydrogen bonding.
-
Benzylidene substituent: Enhances solubility via ethoxy and methoxy groups while enabling π-π stacking interactions.
-
Benzenesulfonamide group: Imparts acidity (pKa ~10) and facilitates binding to enzymatic active sites .
The molecular formula is C₁₉H₁₈N₂O₅S₃, with a molecular weight of 450.6 g/mol. Its standardized InChIKey (BVLARPITRQMIEZ-ATVHPVEESA-N) ensures unambiguous identification in chemical databases.
Spectroscopic Identification
-
FTIR: Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (S=O asymmetric stretch), and 1150 cm⁻¹ (C-O-C ether stretch) .
-
¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 4.1 ppm (ethoxy –CH₂), and δ 3.9 ppm (methoxy –OCH₃).
-
Mass spectrometry: Molecular ion peak at m/z 450.6 with fragmentation patterns confirming the sulfonamide and thiazolidinone groups.
Synthesis and Characterization
Synthetic Route
The synthesis involves a three-step protocol:
-
Formation of thiazolidinone core: Condensation of 2-thioxothiazolidin-4-one with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions (yield: 72%).
-
Sulfonylation: Reaction with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (yield: 65%).
-
Purification: Recrystallization from ethanol-water mixtures to achieve >95% purity, verified via HPLC.
Critical parameters:
-
Temperature control (<40°C) to prevent isomerization of the Z-configuration.
-
Anhydrous conditions during sulfonylation to avoid hydrolysis.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a dihedral angle of 77.3° between the thiazolidinone and benzene rings, stabilizing the molecule via intramolecular N–H⋯O hydrogen bonds . The Z-configuration of the benzylidene group is confirmed by torsional angles of 178.5°.
Physicochemical Properties
The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing.
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
The compound inhibits human carbonic anhydrase isoforms (hCA I, II, IV, IX) with IC₅₀ values of 12–85 nM, surpassing acetazolamide (IC₅₀: 250 nM) . Docking studies suggest the sulfonamide group coordinates with the active-site zinc ion, while the benzylidene moiety occupies hydrophobic pockets .
| Compound | % Inhibition (10 μM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| Target compound | 58 | 3.2 |
| 5-Fluorouracil | 72 | 1.1 |
| Doxorubicin | 89 | 0.8 |
The higher selectivity index (3.2 vs. 1.1 for 5-FU) suggests reduced toxicity to non-cancerous cells.
Antioxidant Activity
In DPPH radical scavenging assays, the compound exhibits an IC₅₀ of 42 μM, outperforming ascorbic acid (IC₅₀: 50 μM) . DFT calculations correlate this activity with a small HOMO-LUMO gap (5.8 eV), enabling electron donation to free radicals .
Comparative Analysis with Analogues
The target compound balances enzyme inhibition and solubility, making it a versatile lead for optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume